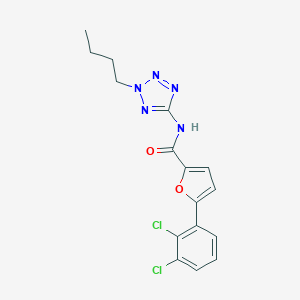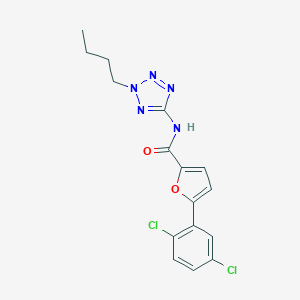![molecular formula C22H22BrFN2O2 B283318 N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283318.png)
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用機序
The mechanism of action of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine involves its interaction with GPR35. As an antagonist of GPR35, N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine binds to the receptor and prevents it from being activated by its endogenous ligands. This results in a decrease in downstream signaling pathways that are activated by GPR35.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine are diverse and depend on the specific cellular and physiological processes being studied. Some of the effects that have been observed include a decrease in pro-inflammatory cytokine production, modulation of immune cell function, and regulation of gastrointestinal motility.
実験室実験の利点と制限
One advantage of using N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine in lab experiments is its high selectivity for GPR35. This allows researchers to specifically target this receptor and study its function in various physiological processes. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
将来の方向性
There are many potential future directions for research involving N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine. One area of interest is in the study of the role of GPR35 in various disease states, including inflammatory bowel disease and cancer. Another potential direction is the development of more potent and selective GPR35 antagonists that could be used in a wider range of research applications. Additionally, the use of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine in combination with other compounds could provide new insights into the complex signaling pathways involved in various physiological processes.
合成法
The synthesis of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine can be achieved through a multi-step process that involves the use of various reagents and solvents. One common synthesis method involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 4-pyridinemethanol in the presence of a base such as sodium hydroxide. This reaction produces the intermediate compound 3-bromo-5-ethoxy-4-[(4-pyridinylmethyl)oxy]benzaldehyde, which is then reacted with 4-fluorobenzyl chloride in the presence of a base such as triethylamine. The final product, N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine, can be obtained through purification and isolation steps.
科学的研究の応用
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine has been used in a variety of scientific research applications. One such application is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes. N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine has been found to be a selective antagonist of the G protein-coupled receptor 35 (GPR35), which is involved in a variety of physiological processes including immune function, cardiovascular function, and gastrointestinal function.
特性
分子式 |
C22H22BrFN2O2 |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
N-[[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C22H22BrFN2O2/c1-2-27-21-12-18(14-26-13-16-7-9-25-10-8-16)11-20(23)22(21)28-15-17-3-5-19(24)6-4-17/h3-12,26H,2,13-15H2,1H3 |
InChIキー |
UDOZJWJRQUAFRO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CC=C(C=C3)F |
正規SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![N-{2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283252.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B283255.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283258.png)